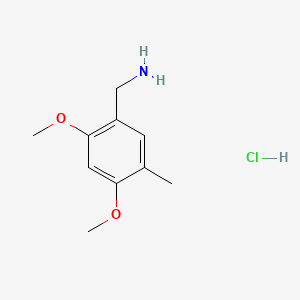![molecular formula C9H18Cl2N2 B13467267 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13467267.png)
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is a chemical compound with the molecular formula C9H18Cl2N2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride typically involves a multi-step process. One common method includes successive [2+2] cycloadditions between dichloroketene and olefins . These reactions often require low to moderate yields and involve chromatography for purification.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale industrial applications. the synthetic routes used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nucleophile used.
科学的研究の応用
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
作用機序
The mechanism of action for 2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
Uniqueness
2-Cyclobutyl-2,6-diazaspiro[3.3]heptane dihydrochloride is unique due to its cyclobutyl group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are desired.
特性
分子式 |
C9H18Cl2N2 |
|---|---|
分子量 |
225.16 g/mol |
IUPAC名 |
2-cyclobutyl-2,6-diazaspiro[3.3]heptane;dihydrochloride |
InChI |
InChI=1S/C9H16N2.2ClH/c1-2-8(3-1)11-6-9(7-11)4-10-5-9;;/h8,10H,1-7H2;2*1H |
InChIキー |
DQLGXZBQHYVNND-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)N2CC3(C2)CNC3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



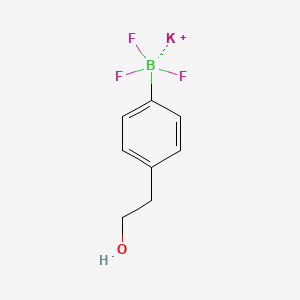
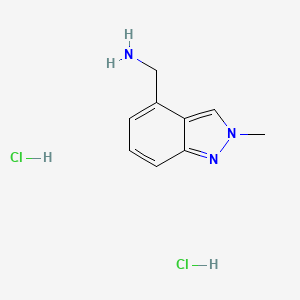
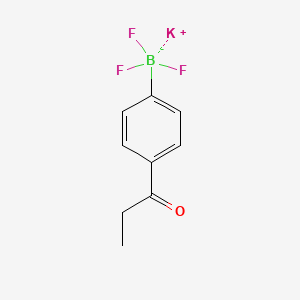
![6-(3-Tert-butylphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13467213.png)
![tert-butyl (1R,3s,5S)-3-amino-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13467215.png)
![2-chloro-N-[(4-chlorophenyl)methyl]-N-{3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]propyl}acetamide](/img/structure/B13467221.png)
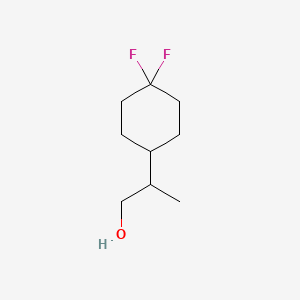
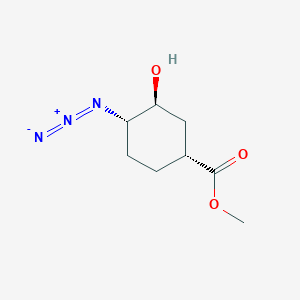
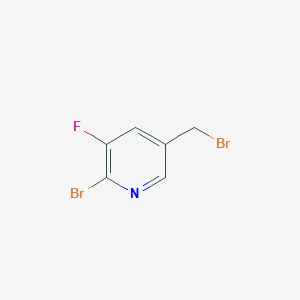

![3-Hexyl-1-[4-({4-[(hexylcarbamoyl)amino]butyl}disulfanyl)butyl]urea](/img/structure/B13467242.png)
![Tert-butyl6a-methyl-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate](/img/structure/B13467245.png)
